![molecular formula C11H15N3O B14494569 Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- CAS No. 63346-75-8](/img/structure/B14494569.png)
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is a compound that features a phenol group substituted with a 4,5-dihydro-1H-imidazol-2-yl group. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- typically involves the reaction of 4-cyanophenol with ethylenediamine under specific conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is then further reacted to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different imidazoline derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- exerts its effects involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. These interactions often involve hydrogen bonding and coordination with metal ions, which can modulate the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound is structurally similar but lacks the additional methyl groups on the phenol ring.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl- is unique due to the presence of both the imidazole ring and the dimethyl-substituted phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
63346-75-8 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1H-imidazol-2-ylamino)-3,5-dimethylphenol |
InChI |
InChI=1S/C11H15N3O/c1-7-5-9(15)6-8(2)10(7)14-11-12-3-4-13-11/h5-6,15H,3-4H2,1-2H3,(H2,12,13,14) |
Clé InChI |
HFUSXPCDABUYDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC2=NCCN2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
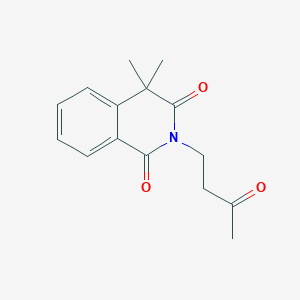
arsane](/img/structure/B14494510.png)
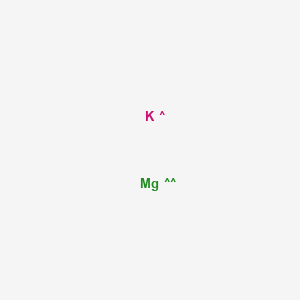
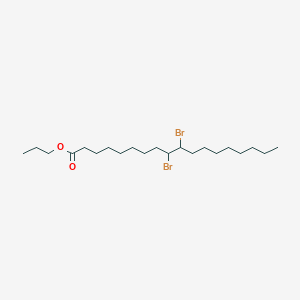
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
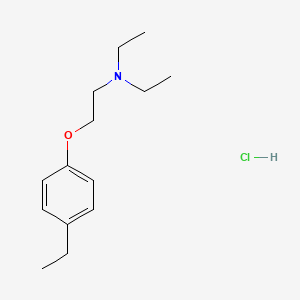

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)

![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
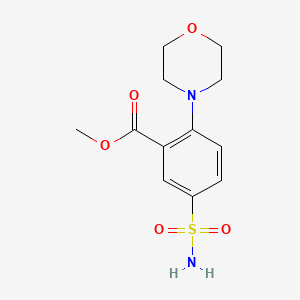

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
